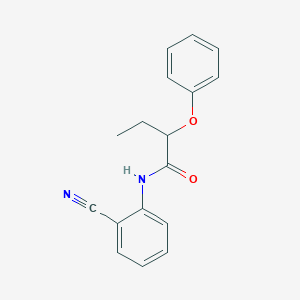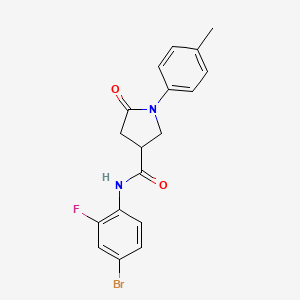
N-(2-cyanophenyl)-2-phenoxybutanamide
Overview
Description
N-(2-cyanophenyl)-2-phenoxybutanamide, also known as Fenbutamida in Spanish, is a chemical compound that belongs to the family of amides. It is widely used in scientific research for its interesting biochemical and physiological properties.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-phenoxybutanamide involves the inhibition of GPR55 activity. GPR55 is a receptor that is activated by lysophosphatidylinositol (LPI), a lipid molecule that is produced in response to tissue damage and inflammation. Activation of GPR55 leads to the production of intracellular messengers, such as calcium ions and cyclic AMP, that mediate the cellular response to LPI. N-(2-cyanophenyl)-2-phenoxybutanamide binds to a specific site on GPR55, preventing the binding of LPI and inhibiting the downstream signaling pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-cyanophenyl)-2-phenoxybutanamide are mainly related to its ability to inhibit GPR55 activity. In vitro studies have shown that N-(2-cyanophenyl)-2-phenoxybutanamide can reduce the proliferation and migration of cancer cells, as well as the production of pro-inflammatory cytokines in immune cells. In vivo studies have demonstrated that N-(2-cyanophenyl)-2-phenoxybutanamide can alleviate pain and inflammation in animal models of arthritis and neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-cyanophenyl)-2-phenoxybutanamide in lab experiments is its high selectivity for GPR55. This allows researchers to study the specific effects of GPR55 inhibition without interfering with other signaling pathways. However, the use of N-(2-cyanophenyl)-2-phenoxybutanamide is limited by its low solubility in water and its potential toxicity at high concentrations. Careful dose-response studies are required to determine the optimal concentration of N-(2-cyanophenyl)-2-phenoxybutanamide for each experimental system.
Future Directions
There are several future directions for the study of N-(2-cyanophenyl)-2-phenoxybutanamide. One possible direction is the investigation of its potential therapeutic applications in the treatment of cancer, inflammation, and pain. Another direction is the development of new analogs of N-(2-cyanophenyl)-2-phenoxybutanamide with improved solubility and potency. Finally, the study of the molecular mechanism of GPR55 inhibition by N-(2-cyanophenyl)-2-phenoxybutanamide may provide insights into the design of novel drugs that target GPCRs.
Scientific Research Applications
N-(2-cyanophenyl)-2-phenoxybutanamide has been extensively used in scientific research for its ability to modulate the activity of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in signal transduction and are involved in a wide range of physiological processes. N-(2-cyanophenyl)-2-phenoxybutanamide has been shown to selectively inhibit the activity of G protein-coupled receptor 55 (GPR55), which is involved in the regulation of pain, inflammation, and cancer.
properties
IUPAC Name |
N-(2-cyanophenyl)-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-16(21-14-9-4-3-5-10-14)17(20)19-15-11-7-6-8-13(15)12-18/h3-11,16H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPVBHUDVGQQFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C#N)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2-phenoxybutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethoxy]phenyl}-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4086921.png)
![N-{[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4086929.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4086931.png)
![N-(4-isopropylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4086938.png)
![N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}butanamide](/img/structure/B4086946.png)
![N-{1-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B4086956.png)

![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4086966.png)
![1-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4086982.png)
![1-(3-methylphenyl)-5-[2-(2-pyridinyl)ethyl]-5-(2,3,4-trimethoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4086984.png)
![N-{[(4-hydroxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B4086985.png)
![4-ethyl-N-[({4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4086993.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-2-phenoxybutanamide](/img/structure/B4087006.png)
![2-(2-bromo-4-methylphenoxy)-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4087008.png)